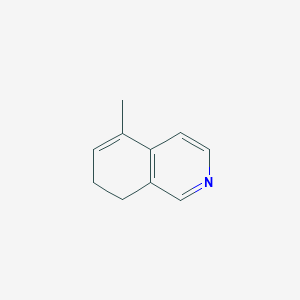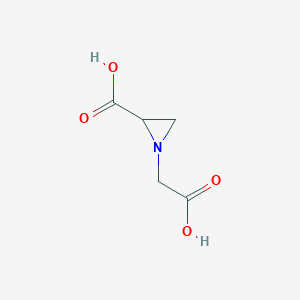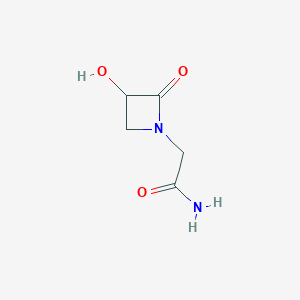
6-Methylquinazolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide under acidic conditions, followed by methylation at the 6th position using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and are used in medicinal chemistry .
Scientific Research Applications
6-Methylquinazolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinazolin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes or block receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with a carbonyl group at the 4th position.
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyrimidine: A simpler nitrogen-containing ring that forms the core of many biologically active compounds.
Uniqueness: 6-Methylquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and amine groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
919769-92-9 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
6-methylquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-7-4-11-5-12-9(7)3-8(6)10/h2-5H,10H2,1H3 |
InChI Key |
BMPDDSJSTZPICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
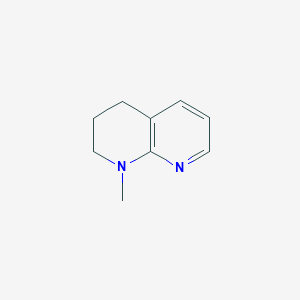

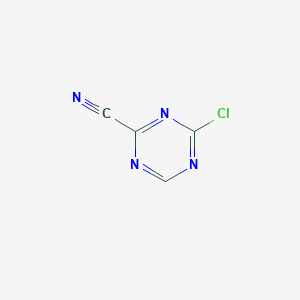

![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)
